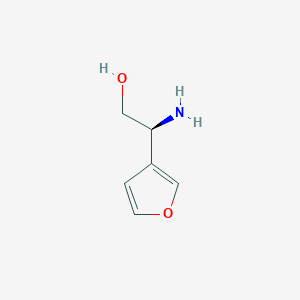
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol is a chiral compound that features an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 2-(furan-3-yl)acetone with a chiral borane complex can yield the desired (S)-enantiomer.
Another method involves the use of chiral auxiliaries in the synthesis process. The starting material, 2-(furan-3-yl)acetaldehyde, can be reacted with a chiral amine to form an imine intermediate, which is then reduced to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Reagents such as acyl chlorides, isocyanates, or carbamoyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides, carbamates, or ureas.
Scientific Research Applications
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for enzymes or receptors, modulating their activity. The furan ring and amino group play crucial roles in binding to the active sites of these targets, influencing their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(furan-3-yl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and selectivity.
2-Amino-2-(thiophen-3-yl)ethan-1-ol: A similar compound with a thiophene ring instead of a furan ring, which may have different electronic properties and reactivity.
2-Amino-2-(pyridin-3-yl)ethan-1-ol: A compound with a pyridine ring, which may have different binding affinities and pharmacological profiles.
Uniqueness
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the furan ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol, also known as (2S)-2-amino-2-(furan-3-yl)ethanol, is a chiral compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and an amino alcohol functional group, with the molecular formula C7H9NO2 and a molar mass of approximately 127.14 g/mol. The presence of the furan moiety is significant for its biological activity, particularly in enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand for various enzymes and receptors, influencing their activity through:
- Hydrogen Bonding : The amino group forms hydrogen bonds with biological macromolecules.
- π-π Interactions : The furan ring can engage in π-π interactions, modulating enzyme and receptor functions.
This interaction profile suggests that the compound may be involved in pathways relevant to neurological disorders and other diseases linked to enzyme dysregulation, such as Alzheimer's disease through its inhibition of glycogen synthase kinase 3 (GSK-3) .
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on GSK-3, an enzyme implicated in various pathologies including neurodegenerative diseases. This inhibition suggests potential therapeutic applications in treating conditions associated with GSK-3 dysregulation .
3. Anti-inflammatory Effects
Compounds with furan derivatives have been noted for their anti-inflammatory properties. Studies suggest that such compounds can inhibit pro-inflammatory cytokines, indicating a possible role for this compound in inflammatory disease treatment .
Research Findings and Case Studies
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-(furan-3-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m1/s1 |
InChI Key |
TZVJDXRHOLAEGZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=COC=C1[C@@H](CO)N |
Canonical SMILES |
C1=COC=C1C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















